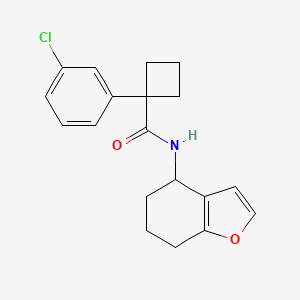![molecular formula C21H27N3O2 B7635175 N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7635175.png)
N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide, commonly known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. EPM is a piperazine derivative that belongs to the class of anxiolytic and antidepressant drugs. The compound is known to modulate the activity of certain neurotransmitters in the brain, leading to its potential use in treating various neurological disorders.
Mécanisme D'action
The mechanism of action of EPM is not fully understood, but it is thought to modulate the activity of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. EPM is believed to act as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
Studies have shown that EPM has a significant impact on various physiological and biochemical processes in the brain. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons. EPM has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in regulating stress response.
Avantages Et Limitations Des Expériences En Laboratoire
EPM has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of EPM is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on EPM. One potential area of investigation is its potential use in treating other neurological disorders, such as bipolar disorder and post-traumatic stress disorder (PTSD). Another direction is to explore the potential of EPM as a neuroprotective agent, as studies have shown that the compound has antioxidant and anti-inflammatory properties. Additionally, further studies are needed to elucidate the exact mechanism of action of EPM and its potential side effects.
Conclusion
EPM is a promising compound that has shown potential therapeutic effects in various neurological disorders. Its mechanism of action is not fully understood, but it is believed to modulate the activity of certain neurotransmitters in the brain. EPM has several advantages for lab experiments, including its high potency and low toxicity, but its poor solubility in water can make it challenging to administer in vivo. Further research is needed to explore the full potential of EPM as a therapeutic agent.
Méthodes De Synthèse
The synthesis of EPM involves the condensation of ethyl 4-chloroacetoacetate with 2-methoxyphenylpiperazine, followed by the reduction of the resulting intermediate product with sodium borohydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
EPM has been extensively studied for its potential therapeutic effects in various neurological disorders, including anxiety, depression, and schizophrenia. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and clinical studies have reported promising results in treating anxiety disorders.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-17-8-10-18(11-9-17)22-21(25)16-23-12-14-24(15-13-23)19-6-4-5-7-20(19)26-2/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMWBVNROCJYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone](/img/structure/B7635098.png)
![2-[(4-cyclohexyloxypiperidin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7635101.png)
![1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol](/img/structure/B7635124.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7635136.png)

![3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide](/img/structure/B7635144.png)
![N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7635146.png)
![1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone](/img/structure/B7635154.png)
![2-[(4-fluorophenyl)methylcarbamoylamino]-N-(2-methyl-1,3-benzoxazol-6-yl)pentanamide](/img/structure/B7635169.png)

![5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine](/img/structure/B7635186.png)
![2-(2,2,2-trifluoroethoxy)-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide](/img/structure/B7635193.png)

![5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one](/img/structure/B7635217.png)